molecular formula C8H5BrF3NO2 B189945 Methyl 2-bromo-6-(trifluoromethyl)nicotinate CAS No. 144740-56-7

Methyl 2-bromo-6-(trifluoromethyl)nicotinate

Cat. No.: B189945
CAS No.: 144740-56-7
M. Wt: 284.03 g/mol
InChI Key: PEEBGPINNABOSD-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C8H5BrF3NO2 and a molecular weight of 284.03 g/mol It is a derivative of nicotinic acid, featuring a bromine atom and a trifluoromethyl group attached to the pyridine ring

Properties

IUPAC Name

methyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-3-5(8(10,11)12)13-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEBGPINNABOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570173
Record name Methyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144740-56-7
Record name 3-Pyridinecarboxylic acid, 2-bromo-6-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144740-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Methyl 2-bromo-6-(trifluoromethyl)nicotinate typically involves the bromination of 6-(trifluoromethyl)nicotinic acid, followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The esterification step involves the reaction of the brominated product with methanol in the presence of an acid catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Methyl 2-bromo-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reductions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Methyl 2-bromo-6-(trifluoromethyl)nicotinate serves as an important building block in organic synthesis. Its structure allows for various chemical transformations, including:

  • Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the synthesis of diverse derivatives.
  • Functional Group Modifications : The trifluoromethyl group can impart unique electronic properties, making the compound suitable for further functionalization.

Table 1: Comparison of Reactivity with Related Compounds

Compound NameReactivity Highlights
This compoundHigh reactivity due to bromine and trifluoromethyl groups
Methyl 2-chloro-6-(trifluoromethyl)nicotinateLower reactivity compared to brominated analog
Ethyl 2-bromo-6-(trifluoromethyl)nicotinateSimilar reactivity but different pharmacokinetics

Biological Applications

The biological activity of this compound has been explored in several studies, particularly for its potential therapeutic effects:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. For example, studies have reported minimum inhibitory concentrations (MICs) against:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus12.5
    Escherichia coli6.25
    Pseudomonas aeruginosa12.5
    Bacillus subtilis6.25
  • Enzyme Interaction Studies : The compound is being investigated as a biochemical probe due to its ability to interact with biological macromolecules, potentially influencing cellular pathways related to inflammation and cancer.

Pharmaceutical Development

This compound is also being explored in pharmaceutical research:

  • Therapeutic Properties : Preliminary studies suggest that the compound may possess anti-inflammatory and anticancer activities, warranting further investigation into its mechanisms of action and therapeutic potential.
  • Agrochemical Applications : The compound's unique properties make it a candidate for developing agrochemicals, particularly in creating effective pesticides or herbicides that target specific biological pathways.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • A study published in Chemical Communications highlighted its use as a precursor in synthesizing novel nicotinic acid derivatives with enhanced biological activity.
  • Research conducted by the Journal of Medicinal Chemistry explored its potential as an anti-inflammatory agent, demonstrating significant inhibition of inflammatory markers in vitro.
  • A patent application described methods for synthesizing this compound efficiently, emphasizing its utility as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Methyl 2-bromo-6-(trifluoromethyl)nicotinate can be compared with other similar compounds such as:

  • Methyl 6-bromo-2-chloronicotinate
  • 2-bromo-5-cyanopyridine
  • 4-bromo-2-cyanopyridine

These compounds share structural similarities but differ in the substituents attached to the pyridine ring.

Biological Activity

Methyl 2-bromo-6-(trifluoromethyl)nicotinate is a compound of increasing interest in the field of medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H5BrF3NO2C_8H_5BrF_3NO_2 and a molecular weight of approximately 284.03 g/mol. The presence of a bromine atom at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within biological systems. The bromine and trifluoromethyl groups enhance the compound's binding affinity to molecular targets, potentially modulating their activity. This interaction may influence several cellular processes, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at nicotinic receptors, affecting neurotransmission and signaling pathways .

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Anticancer Activity : There is ongoing research into its potential as an anticancer agent, with some studies indicating cytotoxic effects against various cancer cell lines .

In Vitro Studies

In vitro studies have shown that this compound can exhibit cytotoxic effects against specific cancer cell lines. For instance, research has demonstrated that derivatives of nicotinic acid can significantly inhibit cell proliferation in human cancer models, suggesting that this compound may share similar properties .

Case Studies

A recent case study published in Molecules explored the synthesis and characterization of this compound using spectroscopic techniques such as NMR and IR spectroscopy. The study highlighted the compound's potential applications in medicinal chemistry, particularly for developing new therapeutic agents targeting specific biological pathways.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
This compoundBromine at position 2; trifluoromethyl at position 6Antimicrobial, anticancer
Methyl 6-bromo-2-chloronicotinateChlorine instead of trifluoromethylLimited studies available
Ethyl 6-bromo-2-(trifluoromethyl)nicotinateEthyl ester; similar reactivityAntimicrobial potential

Q & A

Q. What are the recommended synthetic routes for Methyl 2-bromo-6-(trifluoromethyl)nicotinate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via sequential functionalization of the nicotinate core. Key steps include:

  • Esterification : Methylation of the carboxylic acid group using methanol under acidic catalysis (e.g., H₂SO₄) .
  • Bromination and Trifluoromethylation : Direct bromination at the 2-position and introduction of the trifluoromethyl group via halogen exchange or radical-mediated methods. For example, AI-driven synthesis planning suggests one-step routes using ethyl 2-bromo-4-(trifluoromethyl)nicotinate as a precursor, with yields dependent on catalyst selection (e.g., Pd-based catalysts for cross-coupling) .

Q. Critical Parameters :

  • Temperature control (e.g., 0–6°C storage for boronic acid intermediates to prevent decomposition) .
  • Purity of starting materials (>95% HPLC-grade reagents minimize side reactions) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR (DMSO-d₆) : Aromatic protons appear as distinct singlets or doublets in δ 7.5–8.5 ppm. The methyl ester group typically resonates at δ 3.8–4.0 ppm .
    • ¹³C NMR : The trifluoromethyl group (CF₃) shows a quartet near δ 120–125 ppm due to ¹J(C-F) coupling .
  • IR Spectroscopy : Strong ester C=O stretching at ~1720 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 284–298 (exact mass depends on isotopic Br/F distribution) .

Validation : Compare data with structurally analogous compounds, such as methyl 2-(trifluoromethyl)isonicotinate (δ 3.9 ppm for ester methyl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

Methodological Answer: Contradictions often arise from:

  • Regioisomeric impurities : Use 2D NMR (e.g., HSQC, HMBC) to confirm substitution patterns. For example, in 2-((5-chloro-2-methylphenyl)amino) derivatives, HMBC correlations between NH and C2/C6 resolve positional ambiguities .
  • Solvent effects : DMSO-d₆ may cause peak broadening for acidic protons; verify results in CDCl₃ or with additives like D₂O .
  • Comparative analysis : Cross-reference with published analogs, such as ethyl 2-bromo-4-(trifluoromethyl)nicotinate (¹H NMR δ 1.3–1.4 ppm for ethyl group) .

Case Study : In , derivatives with identical molecular formulas but varying substituents (e.g., 45 vs. 46) showed distinct melting points (153–155°C vs. 179–180°C), highlighting the need for multi-technique validation.

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition states for Br displacement. The electron-withdrawing CF₃ group enhances electrophilicity at C2, favoring SNAr mechanisms .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. ’s AI models use Reaxys/Pistachio databases to predict feasible routes .
  • Docking Studies : For biological applications, model interactions with target enzymes (e.g., HIV-1 RT inhibitors in ) to guide functionalization .

Validation : Compare predicted vs. experimental yields for Suzuki-Miyaura couplings using arylboronic acids .

Stability and Reactivity

Q. What factors influence the stability of this compound under various storage conditions?

Methodological Answer:

  • Temperature : Store at 0–6°C to prevent ester hydrolysis or Br-F exchange (observed in analogs like 2-bromo-4-(trifluoromethyl)phenylboronic acid) .
  • Light Sensitivity : Protect from UV exposure to avoid radical decomposition (CF₃ groups are prone to photolytic cleavage) .
  • Moisture Control : Use desiccants to minimize hydrolysis; the ester bond is labile under basic conditions, yielding nicotinic acid derivatives .

Mitigation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to quantify degradation .

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